molecular formula C10H22Cl2N2 B1419368 1-Cyclopentylpiperidin-4-amine dihydrochloride CAS No. 952201-42-2

1-Cyclopentylpiperidin-4-amine dihydrochloride

Cat. No.: B1419368
CAS No.: 952201-42-2
M. Wt: 241.2 g/mol
InChI Key: DJTMXMJYBXYQNH-UHFFFAOYSA-N
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Description

1-Cyclopentylpiperidin-4-amine dihydrochloride is a chemical compound with the molecular formula C10H20Cl2N2. It is commonly used in biochemical research, particularly in the field of proteomics. The compound is known for its unique structure, which includes a cyclopentyl group attached to a piperidine ring, and it is often utilized in various scientific studies .

Preparation Methods

The synthesis of 1-Cyclopentylpiperidin-4-amine dihydrochloride typically involves the following steps:

    Cyclopentylation of Piperidine: The initial step involves the cyclopentylation of piperidine. This can be achieved through the reaction of piperidine with cyclopentyl bromide in the presence of a base such as sodium hydride.

    Amination: The next step is the introduction of the amine group at the 4-position of the piperidine ring. This can be done using reagents like ammonia or primary amines under suitable conditions.

    Formation of Dihydrochloride Salt: Finally, the compound is converted into its dihydrochloride salt form by reacting it with hydrochloric acid. .

Industrial production methods often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

1-Cyclopentylpiperidin-4-amine dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide. This reaction typically leads to the formation of corresponding N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of reduced amine derivatives.

    Substitution: The compound can undergo substitution reactions, particularly at the amine group. .

Scientific Research Applications

1-Cyclopentylpiperidin-4-amine dihydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules. Its unique structure makes it valuable in the development of new chemical entities.

    Biology: The compound is used in studies related to neurotransmitter systems and receptor binding. It helps in understanding the interactions between different biological molecules.

    Medicine: Research involving this compound contributes to the development of new therapeutic agents, particularly in the field of neuropharmacology.

    Industry: It is used in the production of various chemical products, including pharmaceuticals and agrochemicals

Mechanism of Action

The mechanism of action of 1-Cyclopentylpiperidin-4-amine dihydrochloride involves its interaction with specific molecular targets. The compound primarily acts on neurotransmitter receptors, modulating their activity. This modulation can lead to changes in neurotransmitter release and uptake, affecting various physiological processes. The exact pathways and molecular targets are still under investigation, but it is known to influence the central nervous system .

Comparison with Similar Compounds

1-Cyclopentylpiperidin-4-amine dihydrochloride can be compared with other similar compounds such as:

This compound stands out due to its unique cyclopentyl group, which provides a balance between rigidity and flexibility, making it a valuable compound in various research applications.

Properties

IUPAC Name

1-cyclopentylpiperidin-4-amine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2.2ClH/c11-9-5-7-12(8-6-9)10-3-1-2-4-10;;/h9-10H,1-8,11H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJTMXMJYBXYQNH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)N2CCC(CC2)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H22Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80656403
Record name 1-Cyclopentylpiperidin-4-amine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80656403
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

952201-42-2
Record name 1-Cyclopentylpiperidin-4-amine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80656403
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Cyclopentylpiperidin-4-amine dihydrochloride dihydrate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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